4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
This compound belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyrimidine core, with various substituents attached to it. These include a fluorophenyl group, a methoxyethyl group, and a methyl group .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific substituents present. For example, the fluorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader class of chemicals known as pyrrolopyrimidine derivatives, which are of interest for their unique chemical properties and potential applications in developing new materials and chemical probes. The synthesis of similar compounds often involves complex reactions highlighting their chemical versatility and potential for functionalization. For instance, studies on methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains have demonstrated novel synthetic pathways for N-methoxymethylated pyrimidine nucleoside mimetics, showcasing the adaptability of pyrimidine derivatives for various applications, including tracer molecules for positron emission tomography (PET) imaging (Gazivoda Kraljević et al., 2011).
Material Science Applications
The compound belongs to a category that has been explored for its utility in material science, particularly in the development of novel electronic materials. For example, alcohol-soluble n-type conjugated polyelectrolytes incorporating pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have been synthesized for use as electron transport layers in inverted polymer solar cells. This demonstrates the potential of such compounds in improving the efficiency of polymer solar cells by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Structural and Conformational Studies
Further research into the structural and conformational aspects of pyrido[2,3-d]pyrimidine derivatives has provided insights into their molecular configurations and potential for forming stable crystal structures, which is critical for their application in solid-state physics and material science. These studies often involve detailed X-ray crystallography and computational modeling to understand the interactions and stability of these compounds under various conditions (Trilleras et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the TrkA kinase . TrkA kinase is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. It is involved in the transmission of pain signals and is associated with various diseases such as cancer, inflammation, neurodegenerative diseases, and certain infectious diseases .
Mode of Action
The compound acts as an inhibitor of TrkA kinase . By binding to the active site of the kinase, it prevents the phosphorylation and activation of TrkA. This inhibition disrupts the signal transduction pathway, leading to a decrease in the transmission of pain signals and the progression of diseases associated with TrkA .
Biochemical Pathways
The inhibition of TrkA kinase affects several biochemical pathways. It impacts the regulation of bone remodeling and disrupts Connective Tissue Growth Factor aberrant signaling . These pathways are involved in various physiological processes, including cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of TrkA kinase by this compound leads to a decrease in the transmission of pain signals and the progression of diseases associated with TrkA . This can result in relief from pain, reduction in inflammation, and slowing down of disease progression .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-19-12-9-20(6-7-23-2)15(21)13(12)14(18-16(19)22)10-4-3-5-11(17)8-10/h3-5,8,14H,6-7,9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWKFIUKXXTPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC(=CC=C3)F)C(=O)N(C2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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